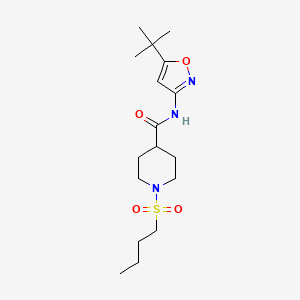![molecular formula C22H29N5O2 B5513280 4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)
4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of derivatives containing piperazine and morpholine moieties, such as those in “4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine,” involves various methodologies including the Biginelli reaction, asymmetric synthesis, and multicomponent reactions. Bhat et al. (2018) describe a one-pot Biginelli synthesis for creating dihydropyrimidinone derivatives with piperazine/morpholine moieties, achieving good yields through a simple and efficient method (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Moreover, Patil et al. (2017) introduce a de novo assembly for highly substituted morpholines and piperazines, offering a versatile scaffold synthesis strategy that allows for extensive substitution and diversification (Patil, Madhavachary, Kurpiewska, Kalinowska‐Tłuścik, & Dömling, 2017).
Molecular Structure Analysis The molecular structure of derivatives like those in “4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine” can be characterized using various spectroscopic techniques. X-ray crystallography, for instance, has been used to confirm the three-dimensional structure of certain morpholine-containing compounds, highlighting their complex conformation and interactions (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Chemical Reactions and Properties Chemical reactions involving compounds with the “4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine” structure are diverse, including cyclization, chlorination, and nucleophilic substitution. Lei et al. (2017) discuss a synthetic method involving condensation, chlorination, and nucleophilic substitution to create thienopyrimidin-4-yl morpholine derivatives, with a total yield of 43% for the three steps involved (Lei, Wang, Xiong, & Lan, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Derivatives : Bhat, Al-Omar, Ghabbour, and Naglah (2018) demonstrated the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety using a simple and efficient method. This research contributes to the understanding of the structural and chemical properties of related compounds (Bhat et al., 2018).
Synthesis and Antiinflammatory Activity : Rajasekaran, Sivakumar, and Jayakar (1999) synthesized a derivative of the compound and evaluated its antiinflammatory activity, finding that some synthesized compounds demonstrated potent antiinflammatory effects (Rajasekaran et al., 1999).
Phosphorochloridates Formation : Cremlyn and Akhtar (1979) investigated the phosphorylation of morpholine, revealing insights into the formation of phosphorodichloridates and their condensation with various reagents (Cremlyn & Akhtar, 1979).
Derivatives for Dyes in Synthetic-Polymer Fibres : Peters and Bide (1985) conducted a study on the condensation of naphthalic anhydride with cyclic secondary amines, including morpholine, to produce dyes for synthetic-polymer fibers (Peters & Bide, 1985).
Antiproliferative Activity : Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, and Sadowska (2015) synthesized a new class of compounds including morpholine derivatives, and evaluated their in vitro antiproliferative activity against various cancer cell lines (Nowicka et al., 2015).
Phosphorus Dendrimers for Biological Applications : Padié, Maszewska, Majchrzak, Nawrot, Caminade, and Majoral (2009) synthesized phosphorus dendrimers with morpholine terminal groups, assessing their cytotoxicity, DNA complexation, and transfection efficiency (Padié et al., 2009).
Topical Drug Delivery Prodrugs : Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, and Järvinen (2000) synthesized and evaluated morpholinyl- and methylpiperazinylacyloxyalkyl esters for potential use as topical drug delivery systems (Rautio et al., 2000).
Unique Coordination Chemistry of Copper (II) : Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, and Das (2016) explored the role of Schiff-base ligands, including morpholine derivatives, in the unique coordination chemistry of copper (II) (Majumder et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-21(8-4-7-19-5-2-1-3-6-19)26-13-11-25(12-14-26)20-9-10-23-22(24-20)27-15-17-29-18-16-27/h1-3,5-6,9-10H,4,7-8,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODVUDSQQGZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)
![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)

![2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)
![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)
![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)
